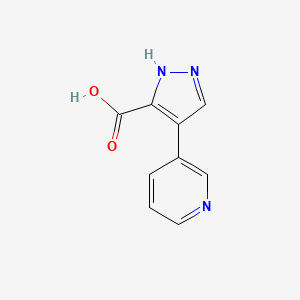

4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid

Description

4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-3-yl group at position 4 and a carboxylic acid moiety at position 3. Pyrazole derivatives are pivotal in medicinal chemistry due to their versatility in binding biological targets, such as kinases and receptors, via hydrogen bonding and π-π interactions . This compound serves as a key intermediate in synthesizing pharmacologically active molecules, leveraging its dual functional groups for further derivatization.

Properties

IUPAC Name |

4-pyridin-3-yl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYPFUGDMRZYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556897 | |

| Record name | 4-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117784-26-6 | |

| Record name | 4-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid typically involves the condensation of 3-pyridinecarboxaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through various methods, including oxidation of a methyl group or direct carboxylation .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent conditions to ensure efficient synthesis. Catalysts and reagents such as trifluoroacetic acid may be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid. Compounds featuring a pyrazole scaffold have shown effectiveness against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

These compounds exhibit mechanisms that involve the inhibition of cellular proliferation and induction of apoptosis in tumor cells . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can significantly influence biological activity.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has demonstrated inhibitory effects on cyclin-dependent kinases (CDK2 and CDK9), which are critical for cell cycle regulation . The IC50 values for these interactions indicate potent inhibitory activity, making it a candidate for further development as an anticancer agent.

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a study focusing on the synthesis of pyrazole derivatives, researchers synthesized a series of compounds based on the this compound framework. These compounds were evaluated for their anticancer activity against several human cancer cell lines. The findings indicated that certain derivatives exhibited significant antiproliferative effects, leading to further exploration of their mechanisms .

Case Study 2: Molecular Modeling Studies

Molecular modeling studies have been employed to predict the binding affinities of this compound with various biological targets. These studies help in understanding how structural modifications can enhance binding properties and biological efficacy. Computational studies have shown promising results, suggesting that this compound can serve as a lead compound for drug design .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Positional Isomerism and Substituent Orientation

- 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid (CAS 372107-42-1): This positional isomer has a phenyl group at position 1 and pyridin-3-yl at position 3, with the carboxylic acid at position 4 .

3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 1260765-26-1) :

Here, the pyridinyl and carboxylic acid groups occupy positions 3 and 5, respectively. This arrangement disrupts conjugation across the pyrazole ring, which may reduce stability in acidic conditions .

Pyridine Ring Substitution Variations

4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid :

Substitution with pyridin-2-yl (vs. pyridin-3-yl) alters the nitrogen’s orientation, affecting hydrogen-bonding capacity. The ortho-nitrogen in pyridin-2-yl may enhance metal chelation, making this analog suitable for catalytic applications .4-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid :

The para-nitrogen in pyridin-4-yl creates a symmetrical electron distribution, increasing polarity and solubility in polar solvents. This analog is marketed as a building block for drug discovery .

Functional Group Modifications

1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 956959-59-4) :

The benzyl group at position 1 enhances lipophilicity (logP ≈ 2.8), improving membrane permeability but reducing water solubility. This modification is advantageous in central nervous system-targeting drugs .- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid: The allyl group introduces sites for click chemistry, while the amino group at position 3 enables Schiff base formation. This compound is used in agrochemical research due to its reactivity .

1-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid :

The trifluoromethyl group at position 5 increases electron-withdrawing effects, lowering the pKa of the carboxylic acid (≈2.5) and enhancing metabolic stability .

Data Table: Key Structural Analogs and Properties

Research Findings and Trends

- Biological Activity : Pyridin-3-yl-substituted pyrazoles exhibit higher kinase inhibition than pyridin-2-yl analogs due to optimized π-stacking with ATP-binding pockets .

- Synthetic Utility : Carboxylic acid at position 3 allows amide coupling, making the target compound a versatile scaffold. For example, its hydrochloride salt (CAS 1394040-13-1) is commercially available for medicinal chemistry .

- Thermodynamic Stability : Compounds with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced thermal stability, as evidenced by TGA analyses .

Biological Activity

4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a pyridine moiety and a carboxylic acid group, which contributes to its biological activity. The structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent anticancer properties. Specifically, this compound has shown efficacy against various cancer cell lines, including lung (A549), colorectal (HT-29), and breast cancer (MDA-MB-231) cells.

Table 1 summarizes the anticancer activities observed in vitro:

These findings indicate that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in several studies. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

Table 2 presents the anti-inflammatory effects:

This data highlights its comparable efficacy to established anti-inflammatory drugs.

Antimicrobial Activity

The pyrazole scaffold is known for its antimicrobial properties. Studies have indicated that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound has been identified as an inhibitor of certain kinases involved in cancer cell proliferation.

- Cytokine Modulation : It modulates the expression of pro-inflammatory cytokines, thereby reducing inflammation.

- DNA Interaction : Some studies suggest that it may interact with DNA, leading to apoptosis in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound, which showed enhanced biological activities compared to the parent compound. These derivatives were tested for their anticancer and anti-inflammatory effects, revealing structure-activity relationships that could guide future drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.